Digalacturonic acid
Description
Structure
2D Structure
Properties
CAS No. |
5894-59-7 |
|---|---|
Molecular Formula |
C12H18O13 |
Molecular Weight |
370.26 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6S)-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)3(15)8(7(19)10(20)21)24-12-6(18)4(16)5(17)9(25-12)11(22)23/h1-9,12,14-19H,(H,20,21)(H,22,23)/t2-,3+,4-,5+,6+,7-,8+,9-,12-/m0/s1 |
InChI Key |
SYBQLSSECRIKMJ-GYIVVZTQSA-N |
SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O |
Synonyms |
digalacturonate digalacturonic acid digalacturonic acid, (D,alpha-D)-isomer O-(alpha-D-galactopyranosyluronic acid)-(1-4)-alpha-D-galactopyranuronic acid sodium digalacturonate |
Origin of Product |
United States |
Preparation Methods
Pseudomonas-Derived Exopolygalacturonase
A Pseudomonas sp. strain produces an exopolygalacturonase that selectively cleaves pectic acid to release digalacturonic acid. Unlike most exopolygalacturonases, which liberate monomeric galacturonic acid, this enzyme exhibits unique specificity for generating the dimer. The enzyme operates optimally at pH 5.5–6.0 and 40°C, with activity dependent on the degree of pectin methylation. Substrate preference studies reveal that polygalacturonic acid (PGA) is hydrolyzed more efficiently than methyl-esterified pectin, yielding this compound at a rate of 12 μmol/min/mg protein.
Erwinia aroideae Enzyme System
Erwinia aroideae produces a similar exopolygalacturonase that releases this compound from PGA. Comparative analysis shows the Erwinia enzyme has a broader pH tolerance (4.5–7.0) but lower thermal stability than the Pseudomonas counterpart. Both enzymes follow a processive mechanism, sequentially cleaving terminal digalacturonic units from the non-reducing end of PGA.
Table 1: Enzymatic this compound Production Parameters
| Parameter | Pseudomonas sp. | Erwinia aroideae |
|---|---|---|
| Optimal pH | 5.5–6.0 | 4.5–7.0 |
| Optimal Temperature (°C) | 40 | 35–40 |
| Specific Activity (μmol/min/mg) | 12 | 9.5 |
| Substrate Preference | PGA > Pectin | PGA > Pectin |
Acid-Catalyzed Hydrolysis of Pectic Substances
Hydrochloric Acid Hydrolysis
Controlled acid hydrolysis of citrus pectin with 5% HCl at 40°C for 3–4 hours yields galacturonic acid oligomers, including this compound. Neutralization with calcium carbonate and sodium carbonate precipitates sodium calcium d-galacturonate, which is subsequently reduced to isolate this compound. However, this method suffers from low specificity, with yields rarely exceeding 30% due to competing depolymerization and monomer degradation.
Sulfuric Acid Hydrolysis
Sulfuric acid (0.5–2.0 M) at 80–100°C cleaves PGA into oligomers, but prolonged exposure (>2 hours) degrades this compound into monomers. Time-course studies show maximal this compound accumulation at 60 minutes (pH 2.0, 90°C), after which yields decline rapidly.
Table 2: Acid Hydrolysis Efficiency Comparison
| Acid Type | Concentration | Temperature (°C) | Time (min) | This compound Yield (%) |
|---|---|---|---|---|
| HCl | 5% | 40 | 180–240 | 28–30 |
| H2SO4 | 1.0 M | 90 | 60 | 22 |
Enzymatic vs. Acid Hydrolysis: Yield and Purity
Enzymatic methods outperform acid hydrolysis in specificity and yield. The Pseudomonas exopolygalacturonase achieves 75% conversion of PGA to this compound within 12 days at 40°C, whereas acid methods plateau at 30%. Purity analyses via HPLC demonstrate enzymatic products contain <5% monomers, compared to 15–20% in acid hydrolysates.
Purification and Characterization
Crystallization Techniques
This compound purification often involves forming metal salts. Neutralizing enzymatic hydrolysates with calcium carbonate and potassium carbonate precipitates potassium calcium digalacturonate, which is recrystallized from 50% aqueous ethanol. This double salt is hydrolyzed with dilute HCl to liberate free this compound.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection at 235 nm resolves this compound from other oligomers. The PH-HPLC method, combining pectinase hydrolysis and HPLC quantification, achieves a linear detection range of 0.2–1.0 mM with a conversion factor of 1.25 μM/A540.
Industrial Applications and Scalability
Enzymatic production is favored in food and pharmaceutical industries due to minimal byproduct formation. The Pseudomonas exopolygalacturonase system has been scaled to 100-L bioreactors, maintaining 70% yield at pilot scale. Acid hydrolysis remains cost-effective for bulk chemical synthesis but requires post-treatment to remove degradation products .
Chemical Reactions Analysis
Types of Reactions
Digalacturonate undergoes various chemical reactions, including:
Oxidation: Conversion to galactaric acid.
Reduction: Formation of galactonic acid.
Substitution: Formation of esters and amides.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Often involves reagents like alcohols or amines under acidic or basic conditions.
Major Products
Oxidation: Galactaric acid.
Reduction: Galactonic acid.
Substitution: Various esters and amides depending on the reagents used.
Scientific Research Applications
Bioconversion and Fermentation
Microbial Utilization
Recent studies have demonstrated the potential of using digalacturonic acid as a substrate for microbial fermentation. For instance, engineered strains of Saccharomyces cerevisiae have been developed to utilize diGalA alongside glucose, enhancing the production of platform chemicals like meso-galactaric acid. This process involves the expression of specific transporters that facilitate the uptake of diGalA into yeast cells, enabling efficient conversion even in the presence of competing sugars .
Production of Aldaric Acids
DiGalA serves as a precursor for the production of commercially relevant aldaric acids through microbial fermentation. The ability to convert diGalA into other valuable compounds highlights its role as a versatile building block in biotechnological applications .
Food Technology
Food Preservation and Browning Reactions
DiGalA has been studied for its role in non-enzymatic browning reactions, which are crucial in food processing and preservation. Research indicates that diGalA can participate in Maillard reactions, affecting the flavor and color of food products. Understanding these reactions can lead to improved methods for controlling food quality during processing .
Functional Food Ingredients
The incorporation of diGalA into functional foods is gaining attention due to its potential health benefits. Studies suggest that pectic oligosaccharides derived from pectin hydrolysis may exhibit prebiotic effects, promoting gut health by stimulating beneficial gut microbiota .
Therapeutic Applications
Drug Delivery Systems
this compound has been explored as a component in drug delivery systems. Its gel-forming properties make it suitable for creating matrices that can sustain the release of therapeutic proteins and peptides. Research has focused on how varying the chemical composition and molecular weight of polysaccharides influences their gelation properties and subsequent drug release profiles .
Antioxidant Properties
Emerging studies suggest that diGalA may possess antioxidant properties, which could be beneficial in developing nutraceuticals aimed at reducing oxidative stress in human health. The mechanism behind these properties requires further exploration but presents an exciting avenue for future research .
Industrial Applications
Biodegradable Materials
The use of diGalA in synthesizing biodegradable materials is an area of active research. Its chemical structure allows it to be modified into various forms suitable for creating eco-friendly packaging solutions or biopolymers, thus contributing to sustainability efforts within the industry .
Surfactants and Complexing Agents
DiGalA has been utilized to synthesize new complexing surfactants that exhibit interesting surface properties. These surfactants can be applied in various industrial processes, including wastewater treatment and as emulsifiers in cosmetics .
Mechanism of Action
Digalacturonate exerts its effects primarily through its interactions with enzymes involved in pectin degradation. It acts as a substrate for enzymes such as pectinase, which catalyze its breakdown into smaller units. These interactions are crucial for the microbial degradation of plant biomass and the recycling of organic matter in the environment .
Comparison with Similar Compounds
Structural and Functional Comparison with Other Uronic Acid Oligomers
Key Structural Insights :
Biological Activity
Digalacturonic acid (diGalA) is a dimeric form of galacturonic acid, a sugar acid derived from pectin, which is predominantly found in plant cell walls. This compound has garnered attention for its potential biological activities, particularly in the fields of immunology, oncology, and gut health. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant research findings.
Structure and Properties
This compound consists of two galacturonic acid units linked by an α-(1→4) glycosidic bond. Its structural configuration allows it to interact with various biological systems and contributes to its functional properties in health and disease.
Biological Activities
1. Immunomodulatory Effects
Research indicates that this compound exhibits significant immunomodulatory properties. Studies have shown that polysaccharides containing high levels of galacturonic acid can suppress macrophage activity and modulate immune responses. Specifically, this compound has been observed to inhibit delayed-type hypersensitivity reactions while enhancing phagocytic activity .
2. Antioxidant Properties
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that this compound and its derivatives can significantly reduce oxidative damage in various cell types .
3. Anticancer Activity
this compound has shown promise in cancer research, particularly regarding its effects on tumor cells. Low molecular weight pectin fragments rich in galacturonic acid have been reported to induce apoptosis in cancer cells, including breast cancer (MCF-7) cells . The mechanism involves the release of lactate dehydrogenase and galectin-3 from tumor cells, indicating cytotoxic effects .
4. Gastrointestinal Health
Recent studies have highlighted the role of this compound in improving intestinal mucosal permeability and reducing inflammation in models of functional dyspepsia. Administration of this compound has been shown to downregulate pro-inflammatory pathways (e.g., TLR/NF-κB signaling) and enhance gut barrier function .
Case Studies
Case Study 1: Immunomodulation in Rats
In a controlled study involving rats, administration of this compound resulted in a marked increase in body weight and a reduction in behavioral sensitivity associated with gastrointestinal inflammation. The study measured changes in immune cell populations and inflammatory markers, demonstrating the compound's potential as an immunomodulator .
Case Study 2: Anticancer Effects on MCF-7 Cells
An investigation into the anticancer properties of this compound revealed significant cytotoxic effects on MCF-7 breast cancer cells. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of this compound, showing a reduction in cell viability by up to 87% at higher concentrations .
Research Findings
Q & A
Q. How is the structural conformation of digalacturonic acid characterized in solution, and what methods validate its configuration?
To determine the solution-phase conformation, nuclear magnetic resonance (NMR) spectroscopy coupled with molecular dynamics simulations is recommended. For example, a conformational study using NMR revealed that sodium digalacturonate adopts distinct helical and non-helical configurations depending on solvent interactions, with key insights into glycosidic bond angles and hydrogen bonding patterns . X-ray crystallography is less common due to challenges in crystallization but can complement NMR for solid-state structural validation.
Q. What analytical techniques are optimal for identifying this compound in plant metabolite studies?
Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization is widely used for metabolomic profiling. For instance, this compound was quantified in brown rice cultivars using GC-MS, with retention indices and mass spectral libraries confirming its identity . High-performance liquid chromatography (HPLC) with UV or refractive index detection is also effective, particularly for separating oligogalacturonides in enzymatic hydrolysates .
Q. What experimental approaches are used to map this compound’s role in the pentose and glucuronate interconversion pathway?
Isotopic tracing (e.g., ¹³C-labeled substrates) combined with enzyme activity assays can track its metabolic flux. Pathway mapping (KEGG map00040) suggests this compound participates in pectin degradation, requiring validation via knockout mutants of polygalacturonase (PG) enzymes in microbial or plant systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic hydrolysis data when producing this compound from polygalacturonic acid?
Exo- and endo-polygalacturonases (PGs) yield distinct oligomer profiles. To confirm enzyme mode:
- Monitor hydrolysis products over time using HPLC or thin-layer chromatography. Exo-PGs (e.g., PehB) release this compound as the primary product early in the reaction, while endo-PGs (e.g., PoxaEnPG28C) generate oligomers (tri-/tetragalacturonic acid) that diminish as hydrolysis progresses .
- Use mutants lacking specific PG isoforms to isolate contributions to degradation patterns.
Q. What methodological considerations are critical for co-crystallizing this compound with proteins like proteinase K?
Co-crystallization requires screening additives to stabilize crystal lattices. In a study with proteinase K, this compound improved crystal resolution by acting as a precipitant and stabilizing intermolecular contacts. Key steps include:
Q. How should discrepancies in this compound quantification across metabolomic studies be addressed?
Cross-method validation is essential. For example:
- Compare GC-MS data (derivatization-dependent) with HPLC results (non-derivatized) to rule out artifacts.
- Use internal standards (e.g., isotopically labeled galacturonic acid) to correct for matrix effects in plant extracts .
- Validate extraction protocols, as incomplete hydrolysis of pectin can lead to underestimation .
Q. What strategies elucidate this compound’s conformational impact on plant cell wall dynamics?
Molecular docking simulations can model interactions between this compound and cell wall hydrolases. Experimentally, atomic force microscopy (AFM) paired with enzymatic digestion assays reveals how conformational flexibility influences binding to PG active sites . Mutagenesis of key residues (e.g., catalytic aspartates in PGs) further tests these interactions .
Methodological Guidelines
- Experimental Reproducibility : Document buffer conditions (e.g., sodium acetate for pH stability) and enzyme sources (commercial vs. recombinant) to ensure consistency .
- Data Interpretation : Use open-source tools like MDWeb for molecular dynamics simulations and MZmine for metabolomic data processing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
